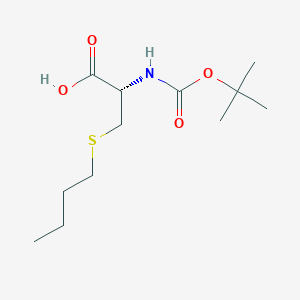

Boc-(S)-butyl-D-Cys

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-(S)-butyl-D-Cys, also known as tert-butoxycarbonyl-(S)-butyl-D-cysteine, is a derivative of cysteine, an amino acid. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis to protect the amino group of amino acids during peptide synthesis. This compound is significant in the field of organic chemistry and biochemistry due to its role in peptide synthesis and its protective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-butyl-D-Cys typically involves the protection of the amino group of cysteine with the Boc group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. The reaction is carried out under aqueous conditions, and the Boc group is added to the amino group, forming this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to achieve maximum yield and purity of the final product.

Chemical Reactions Analysis

Deprotection Reactions

Controlled removal of protecting groups is critical for selective functionalization:

Boc Deprotection

-

Outcome : Generates free α-amine, enabling peptide chain elongation.

S-Butyl Deprotection

-

Reagent : Strong acids (e.g., TFA/HFIP) or mercury(II) acetate .

-

Side Reactions : Risk of racemization or β-elimination (forming dehydroalanine) under basic conditions .

Comparative Stability :

| Protecting Group | Stability to TFA | Stability to Piperidine |

|---|---|---|

| Boc | Labile | Stable |

| S-butyl | Stable | Labile |

Oxidation to Disulfide Bridges

The S-butyl group is removed to expose free thiols, which are oxidized to disulfides:

Air Oxidation (Method 6)

-

Conditions : 0.1 M NH₄HCO₃, pH 7.5, open to air.

-

Time : 12–48 h.

-

Yield : >80% for monocyclic peptides.

DMSO/TFA Oxidation (Method 16)

-

Conditions : TFA/DMSO/anisole (97.9/2/0.1), 70°C for 3 h.

-

Application : Selective formation of thermodynamically stable disulfides in multi-cysteine peptides.

Optimization Note :

Side Reactions and Mitigation

Common challenges during synthesis:

Scientific Research Applications

Boc-S-t-butyl-D-cysteine is a protected cysteine derivative used in peptide synthesis, protein structure study, and biochemical product production. It is similar to other Boc-protected amino acids but has a tert-butyl group for greater stability and selectivity in synthetic applications.

Scientific Research Applications

Boc-S-t-butyl-D-cysteine is used in chemistry, biology, and industry. It is a protecting group for cysteine residues during peptide synthesis, preventing unwanted reactions with the thiol group. The tert-butyl group offers steric hindrance, protecting the thiol group during peptide synthesis.

Chemistry

Boc-S-t-butyl-D-cysteine is used in peptide synthesis as a protected cysteine derivative. The tert-butoxycarbonyl (Boc) group protects the thiol group of cysteine residues, allowing controlled disulfide bond formation, which is crucial for protein folding and function.

Biology

This compound is used in studying protein structure and function . It interacts with enzymes and proteins, which facilitates disulfide bond formation that is important for the structural integrity of biomolecules.

Industry

Boc-S-t-butyl-D-cysteine is used in producing various biochemical products.

Biochemical Properties and Effects

Boc-S-t-butyl-D-cysteine plays a significant role in biochemical reactions, particularly in synthesizing peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of disulfide bonds, which are crucial for the structural integrity and function of many biomolecules. The compound influences cellular processes, including cell signaling, gene expression, and cellular metabolism. It can modulate the activity of enzymes involved in redox reactions, affecting the cellular redox state and the synthesis of glutathione, a critical antioxidant.

Protecting Groups for Cysteine

Cysteine's reactivity enables many applications in chemistry and biology related to peptides and proteins . However, the reactive thiol side chain is prone to side reactions like alkylation and oxidation, so a protecting group like Boc is often used .

N-Boc Protection

A chemoselective N-Boc protection protocol for amines using glycerol as a solvent has been developed . This protocol protects functionalized amines without isocyanate, urea, N, N-di-t-Boc, or oxazolidinone formation . The advantages of this protocol are simplicity, cleaner reaction, rapid reaction convergence, functional group tolerance, excellent yield, high selectivity, catalyst-free feature, and solvent recyclability .

Boc-Protected Amino Acid Ionic Liquids

Mechanism of Action

The mechanism of action of Boc-(S)-butyl-D-Cys involves the protection of the amino group, preventing unwanted reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Di-tert-butyl dicarbonate (Boc anhydride): Used as a reagent for introducing the Boc group.

tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis

Uniqueness

Boc-(S)-butyl-D-Cys is unique due to its specific structure and the presence of the Boc-protected amino group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are essential. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in organic and peptide chemistry.

Properties

Molecular Formula |

C12H23NO4S |

|---|---|

Molecular Weight |

277.38 g/mol |

IUPAC Name |

(2S)-3-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H23NO4S/c1-5-6-7-18-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1 |

InChI Key |

QKKXUPOTWZRRLS-SECBINFHSA-N |

Isomeric SMILES |

CCCCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCSCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.